molecular formula C15H12FNO2 B8478729 1h-Isoindol-1-one,6-[(3-fluorophenyl)methoxy]-2,3-dihydro- CAS No. 659737-58-3

1h-Isoindol-1-one,6-[(3-fluorophenyl)methoxy]-2,3-dihydro-

Cat. No. B8478729
M. Wt: 257.26 g/mol
InChI Key: ICMISRBZLUAJRR-UHFFFAOYSA-N
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Patent
US06846832B2

Procedure details

A mixture of 6-hydroxy-2,3-dihydro-isoindol-1-one (125.0 mg, 0.84 mmol) and 3-fluorobenzylbromide (174.3 mg, 0.92 mmol) in acetone (5 mL) containing potassium carbonate (276.4 mg, 2.0 mmol) was heated under reflux for 17 h. After cooling to RT the mixture was filtered and evaporated. The residue was purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 90:10) to afford the title product (180 mg, 83%) as a white solid. MS m/e=258.2 (M+H+).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
174.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
276.4 mg
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][NH:7][C:8]2=[O:11])=[CH:4][CH:3]=1.[F:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16][O:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][NH:7][C:8]2=[O:11])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
OC1=CC=C2CNC(C2=C1)=O
Name
Quantity
174.3 mg
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
276.4 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 h
Duration
17 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 90:10)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C3CNC(C3=C2)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.